Chiral Purity: D- vs. L-Enantiomer
Boc-D-Glu-OFm offers a guaranteed D-configuration with optical rotation [α]D20 = 43 ± 2° (c=1 in DMF) . In contrast, commercial Boc-L-Glu-OFm often contains detectable levels of the D-enantiomer, with specifications limiting enantiomer content to ≤0.5% [1]. For D-peptide synthesis, this means Boc-D-Glu-OFm provides the correct stereoisomer without contamination from the undesired L-form, which is critical for maintaining biological activity and structural integrity.
| Evidence Dimension | Optical rotation and enantiomeric purity |
|---|---|
| Target Compound Data | [α]D20 = 43 ± 2° (c=1 in DMF); D-enantiomer ≥ 98% (Assay) |
| Comparator Or Baseline | Boc-L-Glu-OFm: [α]D20 not specified; L-enantiomer purity ≥ 99% (HPLC), D-enantiomer ≤ 0.5% [1] |
| Quantified Difference | Boc-D-Glu-OFm provides the D-isomer; Boc-L-Glu-OFm provides the L-isomer. L-enantiomer purity of Boc-L-Glu-OFm is ≥99%, while Boc-D-Glu-OFm is ≥98%. |
| Conditions | Optical rotation measured in DMF at 20°C; enantiomeric purity determined by HPLC |
Why This Matters
For D-peptide synthesis, using the correct D-enantiomer is non-negotiable; substitution with L-enantiomer yields biologically inactive or antagonistic peptides.
- [1] Watanabe Chemical Industries, Ltd. Boc-Glu-OFm Product Specification. Purity (HPLC) ≥98%, Stereoisomers (HPLC) Enantiomer ≤0.5%, CAS 133906-29-3. View Source
